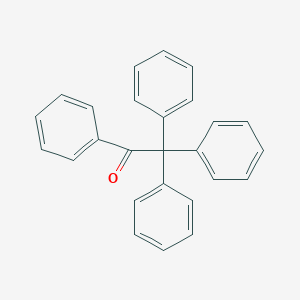

Benzopinacolone

Descripción

Propiedades

IUPAC Name |

1,2,2,2-tetraphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBBKHROQRFCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196881 | |

| Record name | 1,2,2,2-Tetraphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-37-5 | |

| Record name | 1,2,2,2-Tetraphenylethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Triphenylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2820 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, tetraphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2,2-Tetraphenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-triphenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetraphenylethanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E2R2AL4JY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Mechanism of Benzopinacolone

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of benzopinacolone, a classic two-step process involving the photochemical preparation of a precursor, benzopinacol (B1666686), followed by its acid-catalyzed rearrangement. The document outlines detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the lab.

Overall Experimental Workflow

The synthesis is a sequential two-step process. Initially, benzophenone (B1666685) undergoes a photochemical reduction in the presence of a hydrogen donor to form the 1,2-diol, benzopinacol. Subsequently, benzopinacol is subjected to an acid-catalyzed dehydration and rearrangement to yield the final product, this compound.

An In-Depth Technical Guide to the Benzopinacolone Rearrangement

For Researchers, Scientists, and Drug Development Professionals

The Benzopinacolone rearrangement is a classic and synthetically valuable acid-catalyzed reaction in organic chemistry that transforms 1,2-diols (vicinal diols) into ketones or aldehydes. This guide provides a comprehensive overview of the reaction, including its core mechanism, detailed experimental protocols, quantitative data, and applications in drug development, tailored for a technical audience.

Core Principles: The Reaction Mechanism

The this compound rearrangement proceeds through the formation of a carbocation intermediate, followed by a 1,2-migratory shift of an alkyl or aryl group. The driving force for this rearrangement is the formation of a more stable carbocation, which is resonance-stabilized by an adjacent oxygen atom.[1][2]

The reaction is initiated by the protonation of one of the hydroxyl groups of the benzopinacol (B1666686) (1,1,2,2-tetraphenyl-1,2-ethanediol) by an acid catalyst. This is followed by the elimination of a water molecule to form a tertiary carbocation. A subsequent 1,2-shift of a phenyl group leads to a resonance-stabilized oxonium ion. Deprotonation of this intermediate yields the final product, this compound (2,2,2-triphenylacetophenone).[3][4][5] The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl.[2]

Caption: The reaction mechanism of the this compound rearrangement.

Quantitative Data Summary

The yield of the this compound rearrangement is influenced by the choice of acid catalyst and reaction conditions. Below is a summary of reported yields for the rearrangement of benzopinacol to this compound under various catalytic systems.

| Catalyst System | Reagents | Reaction Conditions | Yield (%) | Reference(s) |

| Iodine in Acetic Acid | Benzopinacol, Iodine, Glacial Acetic Acid | Reflux, 5 minutes | 95-96 | [6] |

| Formic Acid | Benzopinacol, Formic Acid | Reflux | 95 | |

| Iodine in Acetic Acid | Benzopinacol, Iodine, Glacial Acetic Acid | Heating | 88.24 | [7] |

| Sulfuric Acid | Benzopinacol, Dilute H2SO4 | 180-200 °C | Not specified | [6] |

| Acetyl Chloride | Benzopinacol, Acetyl Chloride | Heating | Not specified | [6] |

| Benzoyl Chloride | Benzopinacol, Benzoyl Chloride | Heating | Not specified | [6] |

| Hydrochloric Acid | Benzopinacol, Concentrated HCl | 200 °C | Not specified | [6] |

Experimental Protocols

This section provides a detailed methodology for the commonly employed synthesis of this compound from benzopinacol using an iodine-acetic acid catalytic system.[6][8]

Materials and Reagents

-

Benzopinacol

-

Glacial Acetic Acid

-

Iodine

-

Ethanol (B145695) (for washing)

-

Round-bottom flask (25 mL or appropriate size)

-

Reflux condenser

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure

-

Reaction Setup: In a 25-mL round-bottom flask, combine 1.0 g of benzopinacol with 5 mL of a 0.015 M solution of iodine in glacial acetic acid.[8]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or hot plate. Continue refluxing for approximately 5 minutes. During this time, the solid benzopinacol should dissolve.[6][8]

-

Crystallization: Remove the heat source and allow the solution to cool to room temperature. Crystals of this compound will begin to form.[8]

-

Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]

-

Washing: Wash the crystals with small portions of cold glacial acetic acid, followed by cold ethanol to remove any residual iodine.[8][9]

-

Drying: Air-dry the purified this compound.

-

Characterization: Determine the melting point of the product (literature value for β-benzopinacolone is 182 °C) and obtain infrared (IR) and nuclear magnetic resonance (NMR) spectra to confirm its identity.[8]

Spectroscopic Characterization

-

Benzopinacol:

-

This compound:

-

IR (KBr, cm⁻¹): The characteristic C=O stretching frequency of the ketone appears around 1680 cm⁻¹. The broad O-H band of the starting material is absent.

-

¹H NMR (CDCl₃, δ): The spectrum is characterized by the absence of the hydroxyl proton signal and a complex multiplet for the aromatic protons.

-

Applications in Drug Development

The pinacol (B44631) rearrangement and its products are valuable in the synthesis of various organic molecules, including those with biological activity. The resulting ketones can serve as key intermediates in the synthesis of more complex molecules.

Synthesis of Pinacidil

Pinacolone (B1678379), the product of the pinacol rearrangement of pinacol, is a precursor in the synthesis of the antihypertensive drug Pinacidil. Pinacidil is a potassium channel opener that causes vasodilation. The synthesis involves the conversion of pinacolone to its corresponding cyanoguanidine derivative.

Caption: Synthetic workflow for Pinacidil highlighting the Pinacol rearrangement.

Synthesis of Substituted Indenols

The pinacol rearrangement has also been employed in the synthesis of di- and tri-substituted indenols, which are structural motifs found in various biologically active compounds and are of interest in medicinal chemistry.

This in-depth guide provides a solid foundation for understanding and utilizing the this compound rearrangement in a research and development setting. Its reliability, high yields under specific conditions, and the synthetic utility of its ketone products ensure its continued relevance in modern organic synthesis.

References

- 1. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 2. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Solved Synthesis of B-Benzopinacolone: The Acid-Catalyzed | Chegg.com [chegg.com]

- 9. websites.nku.edu [websites.nku.edu]

- 10. ijpda.org [ijpda.org]

- 11. Benzopinacole(464-72-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to Benzopinacolone: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzopinacolone, also known as 2,2,2-triphenylacetophenone, is a crystalline organic compound that serves as a classic example of the pinacol (B44631) rearrangement, a carbon-carbon bond migration reaction of significant interest in synthetic organic chemistry. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its preparation from benzopinacol (B1666686), including reaction monitoring and purification techniques, are presented. Spectroscopic data for the characterization of this compound are summarized, and the mechanism of its formation via the acid-catalyzed pinacol rearrangement is elucidated.

Structure and Properties of this compound

This compound is a ketone with the chemical formula C₂₆H₂₀O. Its structure consists of a trityl group (a triphenylmethyl group) and a benzoyl group attached to the same carbonyl carbon. This sterically hindered ketone exists as a white to off-white crystalline solid.[1]

Physical Properties

This compound is known to exist in at least two crystalline forms, an alpha (α) and a beta (β) form, which exhibit different melting points. The β-form is the more commonly encountered polymorph.[2] Quantitative physical properties of this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₀O | [1] |

| Molecular Weight | 348.44 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point (β-form) | 179-182 °C | [2][3] |

| Melting Point (α-form) | 206-207 °C | [2] |

| Boiling Point | 498.4 ± 14.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents such as hot benzene (B151609), ligroin, and ethanol (B145695). | [4] |

Spectroscopic Properties

The structural characterization of this compound is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Key spectroscopic data are presented in Tables 2, 3, and 4.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, 1490, 1450 | Medium-Strong | Aromatic C=C stretches |

| ~700-750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Table 3: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 15H | Aromatic protons (trityl group) | |

| ~7.6-7.8 | Multiplet | 5H | Aromatic protons (benzoyl group) | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~71.0 | Quaternary carbon (C(Ph)₃) | |||

| ~126.6, 127.7, 130.8, 131.0, 131.6, 137.4, 143.1 | Aromatic carbons | |||

| ~198.8 | Carbonyl carbon (C=O) |

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.[2]

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 348 | [M]⁺ (Molecular ion) |

| 243 | [M - C₆H₅CO]⁺ (Loss of benzoyl radical) |

| 165 | [C₁₃H₉]⁺ (Fluorenyl cation) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Synthesis of this compound via Pinacol Rearrangement

This compound is classically synthesized through the acid-catalyzed pinacol rearrangement of benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). This reaction involves the 1,2-migration of a phenyl group.

Reaction Mechanism

The pinacol rearrangement of benzopinacol is an acid-catalyzed reaction that proceeds through the formation of a carbocation intermediate. The accepted mechanism involves the following steps:

-

Protonation of a hydroxyl group: One of the hydroxyl groups of benzopinacol is protonated by the acid catalyst (e.g., iodine in acetic acid or sulfuric acid) to form a good leaving group (water).

-

Loss of water to form a carbocation: The protonated hydroxyl group departs as a water molecule, generating a tertiary carbocation.

-

1,2-Phenyl shift: A phenyl group from the adjacent carbon migrates to the positively charged carbon. This rearrangement results in a more stable, resonance-stabilized carbocation where the positive charge is delocalized onto the oxygen atom.

-

Deprotonation: A proton is removed from the oxygen atom to yield the final product, this compound.

Caption: The acid-catalyzed pinacol rearrangement of benzopinacol to this compound.

Experimental Protocols

Synthesis of this compound from Benzopinacol

This protocol is adapted from established literature procedures.[4]

Materials:

-

Benzopinacol

-

Glacial acetic acid

-

Iodine

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Stirring rod

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4.0 g of benzopinacol in 20 mL of glacial acetic acid.

-

Add a few crystals of iodine to the flask to act as the catalyst.

-

Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for approximately 5-10 minutes. The benzopinacol should dissolve completely, and the solution will turn a reddish-brown color due to the iodine.

-

After the reflux period, remove the heating mantle and allow the solution to cool slowly to room temperature.

-

As the solution cools, this compound will crystallize. The cooling can be completed in an ice bath to maximize crystal formation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual acetic acid and iodine.

-

Allow the crystals to air dry completely.

Caption: Experimental workflow for the synthesis of this compound.

Purification by Recrystallization

If further purification is required, this compound can be recrystallized.

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot benzene or a mixture of hot benzene and ligroin.[4]

-

Gravity filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ligroin or hexane (B92381).

-

Dry the crystals to obtain pure this compound.

Reaction Monitoring by Thin-Layer Chromatography (TLC)

The progress of the pinacol rearrangement can be monitored by TLC to ensure the complete consumption of the starting material, benzopinacol.

TLC Conditions:

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (e.g., 1:4 or 1:9 v/v). The optimal ratio may require some experimentation.

-

Visualization: UV light (254 nm)

Procedure:

-

Prepare a TLC plate by drawing a baseline in pencil approximately 1 cm from the bottom.

-

Spot the TLC plate with a sample of the starting material (benzopinacol) and a sample of the reaction mixture at different time intervals. A co-spot (spotting both the starting material and the reaction mixture on the same lane) is also recommended for better comparison.

-

Develop the TLC plate in a chamber containing the mobile phase.

-

After the solvent front has reached near the top of the plate, remove the plate and visualize the spots under a UV lamp.

-

Benzopinacol is more polar than this compound and will therefore have a lower Rƒ value. The reaction is complete when the spot corresponding to benzopinacol is no longer visible in the reaction mixture lane.

Safety and Handling

This compound is a chemical compound and should be handled with appropriate safety precautions in a laboratory setting.

-

Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated area or a fume hood, especially when working with organic solvents.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This compound is a valuable compound for both pedagogical and research purposes in organic chemistry. Its synthesis via the pinacol rearrangement provides a clear and reliable example of a carbocation-mediated molecular rearrangement. The detailed structural, physical, and spectroscopic properties, along with the experimental protocols provided in this guide, offer a comprehensive resource for researchers and professionals working with this and related compounds. The straightforward synthesis and characterization make it an excellent model system for studying reaction mechanisms and developing synthetic methodologies.

References

The Pinacol-Pinacolone Rearrangement: A Technical Guide to its History and Core Principles

The pinacol-pinacolone rearrangement, a cornerstone of organic chemistry, represents a classic example of a 1,2-rearrangement reaction. This acid-catalyzed conversion of a 1,2-diol (pinacol) to a ketone (pinacolone) has a rich history dating back to the mid-19th century and continues to be a valuable tool for synthetic chemists. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the rearrangement's history, mechanism, stereochemistry, and the factors governing its outcome, supported by quantitative data, detailed experimental protocols, and visual diagrams.

A Journey Through Time: The Discovery and Elucidation of the Pinacol (B44631) Rearrangement

The story of the pinacol-pinacolone rearrangement begins in 1860 with the German chemist Wilhelm Rudolph Fittig.[1][2][3][4] While investigating the reaction of acetone (B3395972) with potassium metal, Fittig isolated a product he named "paraceton," which he believed to be a dimer of acetone.[1] In a subsequent publication in 1860, he described the treatment of this "paraceton" (which was, in fact, pinacol) with sulfuric acid, leading to the formation of a new, isomeric compound.[1][5] However, due to the prevailing uncertainty in atomic weights and the nascent understanding of chemical structures, Fittig was unable to correctly determine the molecular structure of the product.[1]

The true nature of the product, pinacolone (B1678379), and the underlying skeletal rearrangement remained a puzzle for over a decade. It was the brilliant Russian chemist Aleksandr Butlerov who, in 1873, finally elucidated the correct structures of both pinacol and pinacolone.[1] Butlerov's work was pivotal, as it introduced the revolutionary concept of carbon skeletal rearrangements, a phenomenon previously unknown to chemists.[1] By independently synthesizing trimethylacetic acid (pivalic acid), which could be obtained by the oxidation of the rearrangement product, Butlerov provided unequivocal proof for the structure of pinacolone and, in doing so, unraveled the mystery of this intriguing molecular transformation.[1]

The Heart of the Reaction: A Stepwise Mechanistic Pathway

The pinacol-pinacolone rearrangement proceeds through a well-established, acid-catalyzed, multi-step mechanism. The key features of this pathway are the generation of a carbocation intermediate and a subsequent 1,2-migratory shift.

-

Protonation of a Hydroxyl Group: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by an acid catalyst, such as sulfuric acid.[1][2][4][5] This converts the hydroxyl group into a good leaving group (water).

-

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a carbocation intermediate.[1][2][4][5] In the case of unsymmetrical diols, the hydroxyl group that leaves is the one that forms the more stable carbocation. For instance, a hydroxyl group attached to a tertiary carbon will be preferentially protonated and eliminated over one on a secondary carbon.

-

The 1,2-Migratory Shift: This is the crucial rearrangement step. An alkyl or aryl group from the adjacent carbon migrates to the positively charged carbon.[1] This migration is the driving force of the reaction, as it leads to a more stable, resonance-stabilized oxonium ion where the positive charge is delocalized onto the oxygen atom.

-

Deprotonation to Yield the Carbonyl Compound: Finally, deprotonation of the oxonium ion by a water molecule or the conjugate base of the acid catalyst regenerates the catalyst and yields the final ketone or aldehyde product.

Quantitative Analysis: Reaction Yields and Conditions

The efficiency of the pinacol-pinacolone rearrangement is influenced by the substrate structure and the reaction conditions. The following tables summarize quantitative data for the rearrangement of various pinacols.

Table 1: Yields of Pinacolone from Pinacol under Various Acidic Conditions

| Substrate | Acid Catalyst | Conditions | Yield (%) | Reference |

| Pinacol Hydrate (B1144303) | 6 N H₂SO₄ | Distillation | 65-72 | Organic Syntheses |

| Pinacol Hydrate | 50% Phosphoric Acid | Reflux 3-4 hours | Not specified | Organic Syntheses |

| Pinacol Hydrate | 5% Oxalic Acid | Reflux 12 hours | Not specified | Organic Syntheses |

| Benzopinacol (B1666686) | Iodine in Glacial Acetic Acid | Reflux 5 minutes | 95-96 | Organic Syntheses |

Table 2: Product Distribution in the Rearrangement of Unsymmetrical Diols

| Diol | Migrating Group 1 (Product %) | Migrating Group 2 (Product %) | Conditions |

| 1,1-diphenyl-2-methylpropane-1,2-diol | Phenyl (Major) | Methyl (Minor) | Acid-catalyzed |

| 1-phenyl-1,2-propanediol | Hydride (Major) | Phenyl (Minor) | Mild acid |

| 1,2-dimethylcyclohexane-1,2-diol (B14644700) | Ring contraction (Methylene shift, >90%) | Methyl shift (~6%) | Acid-catalyzed |

Key Experimental Protocols

The following are detailed methodologies for two classic examples of the pinacol-pinacolone rearrangement, adapted from Organic Syntheses.

Preparation of Pinacolone from Pinacol Hydrate

-

Apparatus: A 2-liter round-bottomed flask is fitted with a stopper holding a dropping funnel and a condenser set for distillation.

-

Reaction Setup: 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate are placed in the flask.

-

Distillation: The mixture is distilled until the upper layer of the distillate (pinacolone) ceases to increase in volume, which typically takes 15-20 minutes.

-

Workup: The pinacolone layer is separated from the aqueous layer. The aqueous layer is returned to the reaction flask, and the process is repeated with fresh portions of pinacol hydrate.

-

Purification: The combined pinacolone fractions are dried over calcium chloride, filtered, and fractionally distilled. The fraction boiling at 103–107 °C is collected. The reported yield is 65–72%.

Preparation of β-Benzopinacolone from Benzopinacol

-

Apparatus: A 1-liter round-bottomed flask is equipped with a reflux condenser.

-

Reaction Setup: A solution of 1 g of iodine in 500 cc of glacial acetic acid is prepared in the flask. 100 g of benzopinacol is added.

-

Reaction: The mixture is heated with shaking until it boils gently and then refluxed for five minutes. During this time, the solid benzopinacol dissolves completely.

-

Crystallization: The hot solution is immediately transferred to a 1-liter beaker. Upon cooling, β-benzopinacolone crystallizes.

-

Purification: The product is filtered, washed with cold glacial acetic acid, and dried. The yield of practically pure β-benzopinacolone is 90–91 g (95–96%).

Deciphering the Migration: Factors Influencing the 1,2-Shift

In unsymmetrical pinacols, the question of which group migrates is of paramount importance. The outcome is determined by a combination of electronic and stereochemical factors.

Migratory Aptitude

The inherent ability of a group to migrate during the rearrangement is referred to as its migratory aptitude. Generally, groups that can better stabilize the positive charge that develops at the migration terminus will migrate preferentially. The accepted order of migratory aptitude is:

Aryl > Hydride > Alkyl

Among aryl groups, those with electron-donating substituents have a higher migratory aptitude than those with electron-withdrawing groups.[5] For example, a p-anisyl group migrates more readily than a phenyl group, which in turn migrates more readily than a p-chlorophenyl group.

Among alkyl groups, the migratory aptitude generally follows the order:

tertiary > secondary > primary

This is because more substituted alkyl groups are better able to stabilize the partial positive charge in the transition state of the migration.

Table 3: Relative Migratory Aptitude of Various Groups

| Migrating Group | Relative Aptitude |

| p-Anisyl | Very High |

| p-Tolyl | High |

| Phenyl | Moderate |

| p-Chlorophenyl | Low |

| Hydride | High |

| tert-Butyl | High |

| Ethyl | Moderate |

| Methyl | Low |

Stereochemistry

The stereochemistry of the starting diol can play a crucial role in determining the course of the rearrangement, particularly in cyclic systems. The migrating group and the leaving group (the departing water molecule) often adopt an anti-periplanar arrangement in the transition state.[1] This stereoelectronic requirement can dictate which group migrates.

In cyclic diols, if an exocyclic group is trans to the leaving hydroxyl group, it will preferentially migrate. If no such group is available, a ring carbon may migrate, leading to ring contraction or expansion. For instance, the rearrangement of cis-1,2-dimethylcyclopentane-1,2-diol proceeds with migration of a ring methylene (B1212753) group, resulting in ring contraction to form a cyclobutyl ketone. Conversely, the rearrangement of 1,2-dimethylcyclohexane-1,2-diol can lead to a cyclopentyl ketone through ring contraction.

Conclusion

The pinacol-pinacolone rearrangement has evolved from a 19th-century chemical curiosity to a powerful and predictable tool in modern organic synthesis. A thorough understanding of its historical development, a firm grasp of its mechanistic underpinnings, and an appreciation for the subtle interplay of electronic and stereochemical factors are essential for leveraging this classic reaction in the design and execution of complex synthetic strategies. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, enabling them to effectively apply this venerable rearrangement in their own endeavors.

References

Benzopinacolone CAS number and chemical data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzopinacolone, a ketone notable for its formation through the pinacol (B44631) rearrangement, a classic and important reaction in organic chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and visualizes the reaction mechanism.

Chemical and Physical Data

This compound, also known by its systematic name 2,2,2-Triphenylacetophenone, is a white to off-white crystalline powder.[1] Its core chemical and physical properties are summarized below for easy reference.

| Property | Value | Citations |

| CAS Number | 466-37-5 | [2][3][4][5][6] |

| Molecular Formula | C₂₆H₂₀O | [2] |

| Linear Formula | (C₆H₅)₃CCOC₆H₅ | [3] |

| Molecular Weight | 348.44 g/mol | [2][3][6] |

| Melting Point | 175-184 °C | [4][7] |

| Appearance | White Powder/Solid | [4] |

| Synonyms | 2,2,2-Triphenylacetophenone, Phenyl trityl ketone, 1,2,2,2-Tetraphenylethanone | [2][4][8] |

| Purity | ≥98% | [2] |

| Storage | Room temperature | [2] |

Experimental Protocols: Synthesis of this compound

The most common synthesis of this compound is achieved through the acid-catalyzed pinacol rearrangement of benzopinacol (B1666686).[8][9][10] This process involves the dehydration of a 1,2-diol, leading to a carbocation intermediate that rearranges to form the final ketone product.

Method 1: Acid-Catalyzed Rearrangement of Benzopinacol

This procedure is a well-established method for preparing this compound from its corresponding diol, benzopinacol.

Materials:

-

Benzopinacol

-

Glacial Acetic Acid

-

Iodine (crystal)

-

Ethanol (B145695) (for washing)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4 grams of benzopinacol, 20 mL of glacial acetic acid, and two to three small crystals of iodine.[11]

-

Attach a reflux condenser to the flask.

-

Heat the mixture to reflux using a heating mantle. Continue heating for approximately 5 minutes, during which all the solid starting material should dissolve, resulting in a clear red solution.[7]

-

After the reflux period, remove the heat source and allow the solution to cool to room temperature.[12] As the solution cools, this compound will precipitate as a yellow or fine thread-like solid.[7][11]

-

Isolate the crystalline product by vacuum filtration using a Büchner funnel.[11][12]

-

Wash the collected solid with cold glacial acetic acid, followed by a wash with ethanol to remove residual acid and impurities.[7][11][12]

-

Allow the product to air dry completely. The expected yield of nearly pure this compound is typically high, in the range of 95-99%.[7]

Purification (Optional): For a higher purity product, the crude this compound can be recrystallized. Dissolve the material in a minimal amount of hot benzene, filter the solution while hot, and then add hot ligroin (b.p. 90-100°C).[7] Upon cooling in an ice bath, pure this compound will crystallize and can be collected by filtration.[7] The melting point of the purified product is between 179-182°C.[7][12]

Method 2: One-Pot Synthesis from Acetophenones

Recent methodologies aim for a more streamlined synthesis. One such approach involves a one-pot reaction from acetophenones in the presence of zinc and tert-butyl chloride, which proceeds through a pinacol coupling followed by the rearrangement in a single vessel.[13] This method has been shown to produce this compound derivatives in moderate yields (20-50%) with high purity.[13]

Reaction Mechanism Visualization

The synthesis of this compound from benzopinacol is a classic example of the pinacol rearrangement. The following diagram illustrates the key steps of this acid-catalyzed reaction.

References

- 1. Page loading... [guidechem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,2,2-Triphenylacetophenone this compound [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | CAS#:466-37-5 | Chemsrc [chemsrc.com]

- 6. store.p212121.com [store.p212121.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. scribd.com [scribd.com]

- 10. Photochemical Synthesis of Benzopinacol and Its Acid-Catalyzed Rerrangement Product this compound - 2799 Words | Bartleby [bartleby.com]

- 11. books.rsc.org [books.rsc.org]

- 12. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]

- 13. scielo.br [scielo.br]

An In-Depth Technical Guide to the Pinacol Rearrangement Reaction

For Researchers, Scientists, and Drug Development Professionals

The pinacol (B44631) rearrangement is a cornerstone of organic synthesis, providing a powerful method for the transformation of 1,2-diols into valuable carbonyl compounds, primarily ketones and aldehydes. This acid-catalyzed reaction, first described in 1860 by Wilhelm Rudolph Fittig, proceeds through a carbocation intermediate and involves a 1,2-migration of a substituent.[1] Its ability to construct complex carbon skeletons and introduce carbonyl functionality makes it a highly relevant transformation in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals.[1][2]

Core Reaction and Mechanism

The quintessential example of this reaction class is the conversion of pinacol (2,3-dimethyl-2,3-butanediol) to pinacolone (B1678379) (3,3-dimethyl-2-butanone) under acidic conditions.[1] The mechanism unfolds in a stepwise manner, initiated by the protonation of one of the hydroxyl groups, which then departs as a water molecule to form a tertiary carbocation.[1][3] A subsequent 1,2-shift of a methyl group from the adjacent carbon to the electron-deficient center results in a more stable, resonance-stabilized oxonium ion.[3] Deprotonation of this intermediate furnishes the final ketone product.[1]

The driving force for the rearrangement is the formation of the highly stable oxonium ion, where the positive charge is delocalized by the lone pair of electrons on the oxygen atom, satisfying the octet rule for all atoms.[3]

Regioselectivity and Migratory Aptitude

In unsymmetrical 1,2-diols, the regioselectivity of the pinacol rearrangement is governed by two key factors: the stability of the initially formed carbocation and the inherent migratory aptitude of the substituents.

-

Carbocation Stability : The hydroxyl group that departs as water is typically the one that forms the more stable carbocation. For instance, a hydroxyl group on a tertiary carbon is more likely to be eliminated than one on a secondary carbon. Benzylic carbocations are particularly stabilized through resonance.

-

Migratory Aptitude : When there is a choice of which group migrates to the carbocationic center, a general order of migratory aptitude has been established through experimental observations. This order is not absolute and can be influenced by reaction conditions, but it provides a useful predictive tool.[4] The generally accepted trend is:

Aryl > Hydride (H⁻) > Alkyl

Within aryl groups, electron-donating substituents enhance the migratory aptitude, while electron-withdrawing groups diminish it. For example, a p-anisyl group has a higher migratory aptitude than a phenyl group, which in turn is higher than a p-chlorophenyl group. Among alkyl groups, the trend generally follows the order of carbocation stability that would be formed if the group were to carry a positive charge: tertiary alkyl > secondary alkyl > primary alkyl.[4]

Stereochemistry

The stereochemistry of the starting diol can play a crucial role in the outcome of the pinacol rearrangement, particularly in cyclic systems. The migration of a group is often stereospecific, with the migrating group approaching the carbocation from the side opposite to the departing leaving group (anti-periplanar arrangement). In cyclic systems, an alkyl group that is trans to the leaving hydroxyl group will migrate preferentially over a cis group.[5] If a trans migrating group is not available, ring contraction or expansion can occur as the ring framework itself migrates.[5] Furthermore, if the migrating group has a chiral center, the rearrangement typically proceeds with retention of configuration at that center.

Data Presentation: Reaction Conditions and Yields

The efficiency of the pinacol rearrangement is highly dependent on the substrate, the acid catalyst, and the reaction conditions. Below is a summary of representative examples.

| Substrate (1,2-Diol) | Acid Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) |

| Pinacol Hydrate (B1144303) | 6 N H₂SO₄ | Water | Distillation | 15-20 min | Pinacolone | 65-72 |

| Pinacol Hydrate | 50% Phosphoric Acid | Water | Reflux | 3-4 h | Pinacolone | 60-65 |

| Pinacol Hydrate | 5% Oxalic Acid | Water | Reflux | 12 h | Pinacolone | Not specified |

| Benzopinacol (B1666686) | Iodine/Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 10 min | Benzopinacolone | Not specified |

| Heterosubstituted alcohol | Silver Carbonate | Toluene | 110 | 10 h | Desired ketone | 86 |

Note: Yields can vary significantly based on the specific experimental setup and purification methods.

Applications in Drug Development

The pinacol rearrangement and its product, pinacolone, are valuable in the pharmaceutical industry. Pinacolone serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][6]

-

Stiripentol : This antiepileptic drug, used in the treatment of Dravet syndrome, can be synthesized using pinacolone as a key building block.[1] The synthesis often involves an aldol (B89426) condensation between piperonal (B3395001) and pinacolone.[7]

-

Pinacidil : A cyanoguanidine drug used as a vasodilator to treat hypertension, is also prepared from pinacolone.[1]

-

Triazole Fungicides : Pinacolone is a crucial precursor for a range of triazole-based fungicides, such as triadimefon, which are widely used in agriculture.[1]

Experimental Protocols

Experiment 1: Synthesis of Pinacolone from Pinacol Hydrate

This procedure is adapted from Organic Syntheses.

Materials:

-

Pinacol hydrate (1 kg, 4.42 moles)

-

6 N Sulfuric acid (750 g)

-

Concentrated sulfuric acid

-

Calcium chloride, anhydrous

Equipment:

-

2-L round-bottom flask

-

Dropping funnel

-

Condenser for distillation

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a 2-L round-bottom flask equipped for distillation, add 750 g of 6 N sulfuric acid and 250 g of pinacol hydrate.

-

Heat the mixture and distill until the volume of the upper organic layer in the distillate no longer increases (approximately 15-20 minutes).

-

Separate the pinacolone layer from the aqueous layer in the distillate using a separatory funnel.

-

Return the aqueous layer to the reaction flask. Add 60 cc of concentrated sulfuric acid, followed by a second 250 g portion of pinacol hydrate.

-

Repeat the distillation and separation process. This is repeated until all 1 kg of pinacol hydrate has been used.

-

Combine all the collected organic (pinacolone) fractions.

-

Dry the combined pinacolone over anhydrous calcium chloride.

-

Filter the dried liquid and purify by fractional distillation. Collect the fraction boiling between 103-107 °C.

-

The expected yield is 287–318 g (65–72% of the theoretical amount).[8]

Experiment 2: Synthesis of this compound from Benzopinacol

This procedure is a representative example for the rearrangement of an aromatic diol.

Materials:

-

Benzopinacol (1.5 g)

-

Iodine (a small crystal, as catalyst)

-

Glacial acetic acid (25 mL)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place 1.5 g of benzopinacol and a small crystal of iodine into a round-bottom flask.

-

Add 25 mL of glacial acetic acid to the flask.

-

Attach a reflux condenser and heat the mixture to reflux for approximately 10 minutes.

-

After the reflux period, remove the flask from the heat source and allow it to cool to room temperature.

-

Upon cooling, a yellowish-white precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Conclusion

The pinacol rearrangement remains a highly valuable and versatile reaction in the arsenal (B13267) of synthetic organic chemists. Its ability to forge new carbon-carbon bonds and generate carbonyl compounds from readily available 1,2-diols ensures its continued application in both academic research and industrial processes, particularly in the synthesis of pharmaceuticals and other biologically active molecules. A thorough understanding of its mechanism, regioselectivity, and stereochemical nuances is crucial for its effective implementation in complex synthetic strategies.

References

- 1. byjus.com [byjus.com]

- 2. researchgate.net [researchgate.net]

- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 4. organic chemistry - Migratory aptitude in pinacol-pinacolone rearrangement - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. US4057583A - Process for the preparation of pinacolone - Google Patents [patents.google.com]

- 6. ijfmr.com [ijfmr.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Benzopinacolone: Precursors and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzopinacolone, a fascinating molecule with significant applications in organic synthesis and polymer science. We will delve into its precursors, most notably benzophenone (B1666685), and explore the photochemical and acid-catalyzed reactions that lead to the formation of benzopinacol (B1666686) and its subsequent rearrangement to this compound. This whitepaper will also touch upon the derivatives of this compound and their potential applications.

Core Concepts: From Benzophenone to this compound

The journey to this compound begins with its precursor, benzophenone. Through a photochemical dimerization reaction, benzophenone is converted into benzopinacol (1,1,2,2-tetraphenyl-1,2-ethanediol). This intermediate then undergoes an acid-catalyzed rearrangement, known as the pinacol (B44631) rearrangement, to yield this compound (2,2,2-triphenylacetophenone).

Photochemical Synthesis of Benzopinacol

The synthesis of benzopinacol from benzophenone is a classic example of a photochemical reaction.[1] When a solution of benzophenone in a hydrogen-donating solvent, such as 2-propanol, is exposed to ultraviolet light (e.g., sunlight), the benzophenone molecule is excited to a triplet state.[2] This excited molecule then abstracts a hydrogen atom from the solvent, forming two diphenyl ketyl radicals.[2] These radicals then dimerize to form the stable benzopinacol molecule.[2] A small amount of acetic acid is often added to prevent the basic cleavage of the product.[3]

Acid-Catalyzed Rearrangement to this compound

The transformation of benzopinacol to this compound is a hallmark example of the pinacol rearrangement.[4] This reaction is catalyzed by acid, with iodine in glacial acetic acid being a common reagent system.[5][6] The mechanism involves the protonation of one of the hydroxyl groups of benzopinacol, followed by the loss of a water molecule to form a tertiary carbocation.[7] A subsequent 1,2-phenyl shift leads to a more stable, resonance-stabilized carbocation.[8] Deprotonation of this intermediate yields the final product, this compound.[9]

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in the synthesis of this compound.

| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Benzophenone | 182.22 | 48.5 | 305.4 |

| Benzopinacol | 366.47 | 188-190[10] | - |

| β-Benzopinacolone | 348.44 | 179-180[5] | - |

| α-Benzopinacolone | 348.44 | 206-207[6] | - |

Note: this compound can exist in two crystalline forms, α and β, with different melting points.[6]

Experimental Protocols

Synthesis of Benzopinacol from Benzophenone

This protocol is adapted from established photochemical methods.[10][11]

Materials:

-

Benzophenone

-

2-Propanol (isopropyl alcohol)

-

Glacial acetic acid

-

A suitable reaction vessel (e.g., a large test tube or flask)

Procedure:

-

Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in the reaction vessel. Gentle warming in a water bath can aid dissolution.[11]

-

Add one drop of glacial acetic acid to the solution.[11]

-

Fill the vessel with 2-propanol until it is slightly more than half full.[2]

-

Seal the vessel and expose it to direct sunlight for several days.[10] The appearance of shiny crystals of benzopinacol indicates the progress of the reaction.[2]

-

After a sufficient period (e.g., a week), cool the mixture and collect the crystals by vacuum filtration.[11]

-

Wash the crystals with a small amount of cold 2-propanol and allow them to air dry.[10]

-

The expected yield of practically pure benzopinacol is typically high, in the range of 93-94%.[10]

Synthesis of β-Benzopinacolone from Benzopinacol

This protocol details the acid-catalyzed pinacol rearrangement.[5][6]

Materials:

-

Benzopinacol

-

Glacial acetic acid

-

Iodine

-

A round-bottom flask with a reflux condenser

Procedure:

-

In a round-bottom flask, prepare a solution of a catalytic amount of iodine in glacial acetic acid. For instance, dissolve 1 g of iodine in 500 mL of glacial acetic acid.[5]

-

Add 1 g of benzopinacol to the flask for every 5 mL of the iodine solution.[6]

-

Attach a reflux condenser and heat the mixture to a gentle boil for approximately 5 minutes.[5][6] The benzopinacol should completely dissolve.

-

Remove the heat source and allow the solution to cool slowly to room temperature. Crystals of β-benzopinacolone will form.[6]

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold glacial acetic acid.[6]

-

Allow the crystals to air dry. The yield of β-benzopinacolone is typically high, around 95-96%.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Caption: Photochemical Synthesis of Benzopinacol from Benzophenone.

Caption: Mechanism of the Pinacol Rearrangement of Benzopinacol.

Caption: General Experimental Workflow for this compound Synthesis.

Derivatives and Applications

This compound and its derivatives are valuable compounds in several fields. They have been investigated for their applications as:

-

Radical initiators: The thermal cleavage of the C-C bond in this compound derivatives can generate free radicals, making them useful as initiators in polymerization reactions.[12]

-

Building blocks in organic synthesis: The ketone functionality of this compound allows for a variety of subsequent chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[12]

-

Biologically active compounds: Research has explored the potential of this compound derivatives in medicinal chemistry, with some showing promise as biologically active agents.[13] Recent studies have focused on developing greener, one-pot syntheses of this compound derivatives from acetophenones to explore their biological potential.[13][14]

Conclusion

The synthesis of this compound from benzophenone is a cornerstone of organic chemistry education and a practical route to a valuable class of compounds. The photochemical dimerization and subsequent acid-catalyzed rearrangement are robust and well-understood reactions. The resulting this compound and its derivatives continue to be of interest to researchers in materials science and drug discovery, highlighting the enduring importance of this classic transformation.

References

- 1. scribd.com [scribd.com]

- 2. ijpda.org [ijpda.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. byjus.com [byjus.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 12. scielo.br [scielo.br]

- 13. scienceopen.com [scienceopen.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Photochemical Synthesis of Benzopinacol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the photochemical synthesis of benzopinacol (B1666686), a classic example of a photochemical reaction. This document outlines the underlying reaction mechanism, provides detailed experimental protocols, and presents key quantitative data to aid in the replication and optimization of this synthesis.

Introduction

The photochemical synthesis of benzopinacol from benzophenone (B1666685) is a well-established and frequently studied organic reaction that serves as an excellent model for understanding photochemical processes.[1] The reaction is initiated by the absorption of ultraviolet (UV) light by benzophenone, leading to the formation of a diradical species that subsequently abstracts a hydrogen atom from a suitable donor, typically a secondary alcohol like 2-propanol. The resulting ketyl radicals then dimerize to form the desired product, benzopinacol.[1][2] This process is of significant interest in the fields of organic synthesis, photochemistry, and free-radical chemistry.

Reaction Mechanism and Signaling Pathway

The photochemical conversion of benzophenone to benzopinacol proceeds through a well-defined radical mechanism. The key steps are illustrated in the signaling pathway diagram below.

Diagram: Reaction Mechanism of Benzopinacol Synthesis

Caption: Reaction mechanism for the photochemical synthesis of benzopinacol.

The process begins with the absorption of UV light (around 355 nm) by benzophenone, which promotes an electron from a non-bonding n-orbital to an antibonding π*-orbital, resulting in an excited singlet state (S1).[3][4] This is followed by a rapid and efficient intersystem crossing (ISC) to the more stable triplet state (T1), which has a diradical character.[3] The triplet benzophenone then abstracts a hydrogen atom from the 2-propanol solvent to form a benzhydrol radical and an isopropanol radical.[2] Finally, two benzhydrol radicals couple to form the stable product, benzopinacol.[2]

Experimental Protocols

Several experimental protocols for the photochemical synthesis of benzopinacol have been reported. The following are detailed methodologies from cited literature.

Protocol 1: Synthesis using Isopropyl Alcohol

This protocol is a common and reliable method for the synthesis of benzopinacol.[2][5]

Materials:

-

Benzophenone

-

2-Propanol (Isopropyl alcohol)

-

Glacial acetic acid

Procedure:

-

Dissolve 2 g of benzophenone in approximately 10 mL of 2-propanol in a 20 mL vial. Gentle warming in a water bath can aid dissolution.[2]

-

Once the benzophenone is fully dissolved, add one drop of glacial acetic acid. The acid is added to neutralize any alkaline residues in the glassware that could cause decomposition of the product.[5]

-

Fill the vial with 2-propanol until the liquid level is in the neck of the vial to minimize the air space.[2]

-

Securely cap the vial and wrap the cap with Parafilm to prevent leakage.[2]

-

Expose the vial to direct sunlight. The reaction progress can be monitored by the formation of benzopinacol crystals. The reaction time can vary from a few days to a week depending on the intensity of the sunlight.[2][5]

-

After the reaction is complete, cool the mixture in an ice bath to maximize crystallization.[5]

-

Collect the benzopinacol crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and allow them to air dry.[3][5]

Protocol 2: Synthesis using Ethanol (B145695) as a Solvent

This protocol presents an alternative to using isopropyl alcohol, employing ethanol as the hydrogen donor.[6][7]

Materials:

-

Benzophenone

-

Ethanol (absolute)

-

Glacial acetic acid

Procedure:

-

Follow the same initial steps as in Protocol 1, dissolving benzophenone in ethanol.

-

Add a drop of glacial acetic acid.

-

Expose the solution to sunlight. The reaction with ethanol is generally slower than with isopropyl alcohol.[5]

-

Isolate the product crystals as described in Protocol 1.

Diagram: General Experimental Workflow

Caption: A generalized workflow for the photochemical synthesis of benzopinacol.

Quantitative Data

The efficiency and outcome of the photochemical synthesis of benzopinacol can be evaluated through various quantitative metrics, including reaction yield, melting point of the product, and spectroscopic data.

Table 1: Reaction Yields and Conditions

| Starting Material | Solvent | Reaction Time | Yield (%) | Reference |

| Benzophenone (2 g) | 2-Propanol (10 mL) | 2-3 days | 40 | [1] |

| Benzophenone (150 g) | Isopropyl alcohol (850 mL) | 8-10 days | 93-94 | [5] |

| Benzophenone (2.0 g) | 2-Propanol | 5 days | 72.5 | |

| Benzophenone | Ethanol | Not specified | Not specified | [6][7] |

Table 2: Physical and Spectroscopic Data of Benzopinacol

| Property | Value | Reference |

| Melting Point | 188–190 °C | [5] |

| Melting Point | 185 °C | [1] |

| IR (KBr, cm⁻¹) | 3417.86 - 3460.30 (O-H stretch) | [1] |

| IR (KBr, cm⁻¹) | 3431 (O-H), 3087-2937 (C-H), 1597, 1581 (C=C), 1086 (C-O) | |

| ¹H NMR (CDCl₃, δ) | 3.0 (s, OH) | [6] |

Table 3: UV Absorbance Data

The following table presents the UV absorbance of benzophenone and benzopinacol in isopropanol.[1]

| Wavelength (nm) | Absorbance of Benzophenone | Absorbance of Benzopinacol |

| 310 | 0.912 | 0.858 |

| 330 | 0.273 | 0.210 |

| 350 | 0.117 | 0.065 |

| 360 | 0.081 | 0.053 |

Table 4: Quantum Yields

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency. It is defined as the number of moles of a product formed divided by the number of moles of photons absorbed.[3]

| Product | Wavelength (Å) | Conditions | Quantum Yield (Φ) | Reference |

| Acetone | 3660 | O₂-free or O₂-saturated | 0.92 | [7] |

| Acetone | 3130 | O₂-free or O₂-saturated | 0.99 | [7] |

| Benzopinacol | 3660 | O₂-free | 0.93 | [7] |

| Benzopinacol | 3660 | O₂-saturated | 0 | [7] |

The quantum yield for benzopinacol formation is high in the absence of oxygen, but drops to zero in its presence, as oxygen can quench the triplet state of benzophenone.[7]

Conclusion

The photochemical synthesis of benzopinacol is a robust and well-characterized reaction that provides a valuable platform for studying fundamental photochemical principles. This guide has provided a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of key quantitative data. By leveraging this information, researchers, scientists, and drug development professionals can effectively utilize this synthesis in their respective fields of study.

References

The Crucial Role of Carbocation Stability in the Benzopinacolone Rearrangement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzopinacolone rearrangement, a classic example of a pinacol (B44631) rearrangement, serves as a fundamental reaction in organic synthesis, enabling the conversion of 1,2-diols to ketones through an acid-catalyzed pathway. Central to this transformation is the formation and subsequent stabilization of a carbocation intermediate. The stability of this intermediate dictates the migratory aptitude of adjacent groups and, consequently, the structure of the final product. This technical guide delves into the core principles governing the this compound rearrangement, with a specific focus on the quantitative aspects of carbocation stability and its influence on the reaction mechanism and outcome.

The Reaction Mechanism: A Stepwise Journey

The this compound rearrangement proceeds through a series of well-defined steps, initiated by the protonation of a hydroxyl group in the starting material, benzopinacol (B1666686). This is followed by the departure of a water molecule to generate a tertiary carbocation. The subsequent 1,2-migration of a phenyl group to the electron-deficient carbon atom is the key rearrangement step, leading to a more stable, resonance-stabilized carbocation. Finally, deprotonation of the hydroxyl group yields the final product, this compound.

The driving force for this rearrangement is the formation of a more stabilized carbocationic species.[1][2] The initial tertiary carbocation is already relatively stable; however, the migration of a phenyl group results in a resonance-stabilized carbocation where the positive charge is delocalized over the adjacent phenyl ring and the oxygen atom of the hydroxyl group.[3] This increased stability provides the thermodynamic impetus for the rearrangement.

dot

Caption: The reaction mechanism of the this compound rearrangement.

Quantitative Analysis of Carbocation Stability and Migratory Aptitude

The rate and outcome of the this compound rearrangement are profoundly influenced by the electronic nature of the substituents on the phenyl rings of the benzopinacol starting material. Electron-donating groups (EDGs) stabilize the carbocation intermediate, thereby increasing the rate of rearrangement. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, leading to a slower reaction.

This relationship can be quantitatively assessed by examining the migratory aptitude of different substituted phenyl groups. The migratory aptitude is a measure of the relative rate at which a group migrates during a rearrangement. In the context of the this compound rearrangement, a higher migratory aptitude corresponds to a greater ability to stabilize the positive charge in the transition state of the migration.

| Migrating Group | General Migratory Aptitude Order |

| Hydride (H) | > Phenyl (Ph) > tert-Alkyl > sec-Alkyl > n-Alkyl > Methyl (Me) |

Within a series of substituted phenyl groups, the migratory aptitude is enhanced by electron-donating substituents and diminished by electron-withdrawing substituents.[3]

| Substituted Phenyl Group | Relative Migratory Aptitude |

| p-Anisyl (p-MeO-C6H4) | > p-Tolyl (p-Me-C6H4) > Phenyl (C6H5) > p-Chlorophenyl (p-Cl-C6H4) |

These qualitative trends can be quantified using the Hammett equation, which relates the reaction rate to the electronic properties of the substituents.[6][7] A Hammett plot for the this compound rearrangement would be expected to show a negative ρ (rho) value, indicating that the reaction is favored by electron-donating groups that stabilize the positive charge buildup in the transition state.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and for conducting kinetic studies to determine the relative migratory aptitudes of different aryl groups.

Synthesis of this compound

This procedure is adapted from established methods and provides a reliable route to the desired product.[8][9]

Materials:

-

Benzopinacol

-

Glacial Acetic Acid

-

Iodine (catalyst)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Beakers

-

Ethanol (B145695) (for washing)

Procedure:

-

In a round-bottom flask, dissolve benzopinacol in glacial acetic acid.

-

Add a catalytic amount of iodine.

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain reflux for approximately 5-10 minutes. The solution should become clear.

-

Allow the reaction mixture to cool to room temperature, during which this compound will crystallize.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with cold ethanol to remove any residual iodine and acetic acid.

-

Dry the purified this compound.

Caption: Workflow for kinetic studies to determine migratory aptitude.

Conclusion

The stability of the carbocation intermediate is the cornerstone of the this compound rearrangement. This guide has provided a technical overview of the reaction mechanism, the qualitative and quantitative factors influencing carbocation stability and migratory aptitude, and detailed experimental protocols. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for predicting reaction outcomes and designing synthetic routes to complex molecules. The interplay of electronic effects and carbocation stability offers a powerful tool for controlling the course of this important chemical transformation.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. quora.com [quora.com]

- 3. psiberg.com [psiberg.com]

- 4. Reaction Mechanism of Pinacol-Pinacolone Rearrangement [pw.live]

- 5. Migratory aptitude - Wikipedia [en.wikipedia.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Mechanistically informed predictions of binding modes for carbocation intermediates of a sesquiterpene synthase reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. BJOC - Unraveling the role of prenyl side-chain interactions in stabilizing the secondary carbocation in the biosynthesis of variexenol B [beilstein-journals.org]

- 9. Pinacol Rearrangement [organic-chemistry.org]

Methodological & Application

Application Note: A Two-Step Synthesis of Benzopinacolone

This document provides a detailed experimental protocol for the synthesis of benzopinacolone, a classic two-step process well-suited for research and educational settings in organic chemistry. The synthesis involves the photochemical dimerization of benzophenone (B1666685) to form an intermediate, benzopinacol (B1666686), followed by an acid-catalyzed pinacol (B44631) rearrangement to yield the final product, β-benzopinacolone.

Reaction Pathway Overview

The overall synthesis transforms a ketone (benzophenone) into a rearranged ketone (this compound) via a diol intermediate.

-

Step 1: Photochemical Synthesis of Benzopinacol. Benzophenone, when exposed to sunlight in the presence of a hydrogen donor like 2-propanol, undergoes a photochemical reduction and dimerization to form 1,1,2,2-tetraphenyl-1,2-ethanediol (benzopinacol). A trace amount of acetic acid is used to prevent basic cleavage of the product.[1][2]

-

Step 2: Acid-Catalyzed Rearrangement to this compound. The synthesized benzopinacol undergoes a pinacol rearrangement when heated in the presence of an acid catalyst, such as iodine in glacial acetic acid.[2][3] This reaction involves the dehydration of the 1,2-diol to form a carbocation, followed by a 1,2-phenyl shift to yield the more stable 2,2,2-triphenylacetophenone (this compound).[4][5]

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

Caption: Experimental workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of Benzopinacol

This protocol details the photochemical conversion of benzophenone to benzopinacol.

Materials and Reagents:

-

Benzophenone

-

2-Propanol (Isopropyl alcohol)

-

Glacial acetic acid

-

Round-bottom flask or large vial with a secure cap[6]

-

Heating mantle or warm water bath

-

Büchner funnel and filter flask

Procedure:

-

In a 100 mL round-bottom flask, prepare a solution by dissolving 5 g of benzophenone in 50 mL of 2-propanol. Gentle warming in a water bath may be required to fully dissolve the solid.[1][6]

-

Once a clear solution is obtained, add one drop of glacial acetic acid.[6][7]

-

Securely seal the flask with a stopper. Ensure the seal is tight to prevent the evaporation of the alcohol.[1]

-

Place the flask in a location where it will be exposed to direct, bright sunlight for an extended period.[6][8]

-

Crystals of benzopinacol should begin to form after a few hours or days, depending on the intensity of the sunlight.[8] Allow the reaction to proceed for approximately one week, or until crystallization appears complete.[6]

-

Collect the product crystals by vacuum filtration using a Büchner funnel.[6]

-

Wash the collected crystals with a small amount of cold 2-propanol to remove any unreacted benzophenone.[6]

-

Allow the solid to air dry completely on a watch glass.

-

Determine the mass, percentage yield, and melting point of the dried benzopinacol. The product is typically pure enough for the next step without further purification.[9]

Quantitative Data Summary: Benzopinacol Synthesis

| Parameter | Value | Reference |

| Reactants | Benzophenone, 2-Propanol | [10] |

| Catalyst | Glacial Acetic Acid (catalytic) | [10] |

| Conditions | Sunlight (UV irradiation) | [10] |

| Reaction Time | 8-10 days | [8] |

| Reported Yield | 93-95% | [8] |

| Melting Point | 188-190 °C | [8] |

| Appearance | White crystalline solid | [1] |

Protocol 2: Synthesis of β-Benzopinacolone

This protocol describes the acid-catalyzed rearrangement of benzopinacol to β-benzopinacolone.

Materials and Reagents:

-

Benzopinacol (from Protocol 1)

-

Glacial acetic acid

-

Iodine (a few small crystals)

-

Round-bottom flask (25-100 mL)

-

Reflux condenser

-

Heating mantle

-

Büchner funnel and filter flask

-

Ethanol (B145695) (for washing, optional)

Procedure:

-

Place 4 g of the benzopinacol synthesized in Protocol 1 into a 100 mL round-bottom flask.[6]

-

Add 20 mL of glacial acetic acid and a few small crystals of iodine.[6] The solution will turn red or brown.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle.[3][9]

-

Maintain the reflux for 5-10 minutes. During this time, the solid benzopinacol should completely dissolve.[9][11]

-

After refluxing, remove the heat source and allow the solution to cool slowly to room temperature.[3] Fine, thread-like crystals of this compound should separate from the solution.[9]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[3]

-

Wash the crystals with two or three small portions of cold glacial acetic acid until the product is colorless and free of iodine.[3][9] An optional final wash with cold ethanol can also be performed.[12]

-

Allow the crystals to air dry completely.

-

Weigh the dried β-benzopinacolone and calculate the percentage yield. Characterize the product by determining its melting point.

Quantitative Data Summary: this compound Synthesis

| Parameter | Value | Reference |

| Reactant | Benzopinacol | [9] |

| Solvent | Glacial Acetic Acid | [9] |

| Catalyst | Iodine | [9] |

| Conditions | Reflux (Boiling acetic acid) | [9] |

| Reaction Time | 5 minutes | [3][9] |

| Reported Yield | 95-99% | [9] |

| Melting Point | 179-182 °C | [3][9] |

| Appearance | White crystalline solid | [3] |

Safety Precautions

-

Glacial Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[6]

-

2-Propanol: Flammable liquid and vapor. Causes serious eye irritation. Use in a well-ventilated area.

-

Heating: Use a heating mantle for controlled heating. Do not heat sealed vessels.

-

Waste Disposal: Dispose of all organic residues in the appropriate non-halogenated organic waste containers.[3]

References

- 1. youtube.com [youtube.com]

- 2. scribd.com [scribd.com]

- 3. userhome.brooklyn.cuny.edu [userhome.brooklyn.cuny.edu]

- 4. homework.study.com [homework.study.com]

- 5. scribd.com [scribd.com]

- 6. books.rsc.org [books.rsc.org]

- 7. Photochemical preparation of benzopinacol [cs.gordon.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ijpda.org [ijpda.org]

- 11. prepchem.com [prepchem.com]

- 12. docsity.com [docsity.com]

Application Notes and Protocols: Step-by-Step Benzopinacolone Rearrangement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the acid-catalyzed rearrangement of benzopinacol (B1666686) to benzopinacolone. This classic reaction, a prime example of a pinacol (B44631) rearrangement, is a valuable method for the synthesis of ketones with a quaternary alpha-carbon.

Mechanism of Action

The this compound rearrangement is an acid-catalyzed reaction that proceeds through a 1,2-diol to carbonyl compound transformation.[1][2][3] The accepted mechanism involves the protonation of a hydroxyl group in benzopinacol, followed by the elimination of a water molecule to form a tertiary carbocation.[4][5][6] Subsequently, a phenyl group migrates from the adjacent carbon to the carbocation center.[3][4][5] This 1,2-phenyl shift is driven by the formation of a more stable oxonium ion.[3] Deprotonation of the oxonium ion then yields the final product, this compound (2,2,2-triphenylacetophenone).[4][6]

Quantitative Data Summary

The following table summarizes quantitative data from various reported procedures for the this compound rearrangement, offering a comparative overview of reaction conditions and outcomes.

| Parameter | Procedure 1 | Procedure 2 | Procedure 3 |

| Starting Material | Benzopinacol (1.5 g) | Benzopinacol (1 g) | Benzopinacol (100 g) |

| Catalyst | Iodine (a very little amount) | 0.015 M Iodine in glacial acetic acid (5 mL) | Iodine (1 g) |

| Solvent | Glacial Acetic Acid (25 mL) | Glacial Acetic Acid | Glacial Acetic Acid (500 cc) |

| Reaction Time | 10 minutes (reflux) | 5 minutes (reflux) | 5 minutes (reflux) |

| Reaction Temperature | Boiling point of glacial acetic acid | Boiling point of glacial acetic acid | Boiling point of glacial acetic acid |

| Product Yield | Not specified | 57.8%[7] | 95-96% (first run), 98-99% (subsequent runs)[8] |

| Melting Point (°C) | Not specified | 182°C (β-form)[9][10] | 178-179°C, 179-180°C (purified)[8] |

Experimental Protocol: Synthesis of β-Benzopinacolone

This protocol details the acid-catalyzed rearrangement of benzopinacol to β-benzopinacolone using iodine in glacial acetic acid.

Materials:

-

Benzopinacol

-

Glacial Acetic Acid

-

Iodine

-

Round-bottom flask (25 mL or appropriate size)

-

Reflux condenser

-